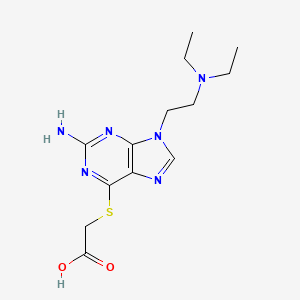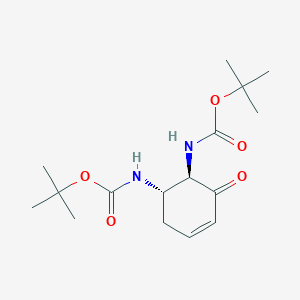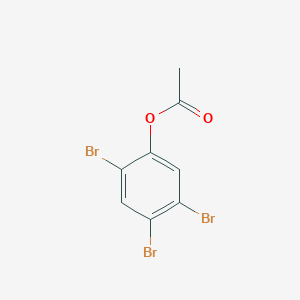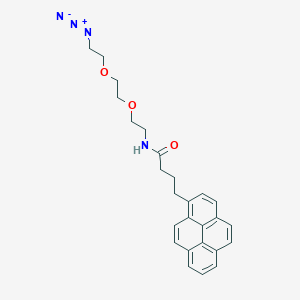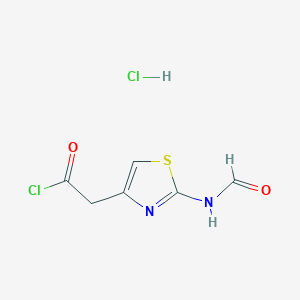
2-(Formylamino)-4-thiazoleacetyl Chloride Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Cloruro de 2-(Formilamino)-4-tiazolacetilo Clorhidrato es un compuesto orgánico que pertenece a la familia de los tiazoles. Los tiazoles son compuestos heterocíclicos que contienen átomos de azufre y nitrógeno en un anillo de cinco miembros.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del Cloruro de 2-(Formilamino)-4-tiazolacetilo Clorhidrato típicamente implica la reacción de derivados de tiazol con agentes de formilación. Un método común es la formilación de 2-aminotiazol usando ácido fórmico o derivados de ácido fórmico en condiciones ácidas. El producto formilado resultante luego reacciona con cloruro de acetilo en presencia de un catalizador adecuado para producir el compuesto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar procesos de lotes grandes o procesos continuos. Los pasos clave incluyen la formilación de 2-aminotiazol seguida de acetilación. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. Los solventes comunes utilizados en estos procesos incluyen diclorometano y acetonitrilo.
Análisis De Reacciones Químicas
Tipos de Reacciones
El Cloruro de 2-(Formilamino)-4-tiazolacetilo Clorhidrato experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los sulfóxidos o sulfones correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo formilo en un alcohol o una amina.
Sustitución: El grupo cloruro de acetilo puede experimentar reacciones de sustitución nucleofílica con aminas, alcoholes o tioles.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se emplean nucleófilos como amoníaco, aminas primarias o tioles en condiciones básicas o neutras.
Productos Principales
Oxidación: Sulfóxidos o sulfones.
Reducción: Alcoholes o aminas.
Sustitución: Amidas, ésteres o tioésteres.
Aplicaciones Científicas De Investigación
El Cloruro de 2-(Formylamino)-4-tiazolacetilo Clorhidrato tiene varias aplicaciones en la investigación científica:
Química: Utilizado como intermedio en la síntesis de derivados de tiazol más complejos.
Biología: Investigado por sus potenciales propiedades antimicrobianas y antifúngicas.
Medicina: Explorado como precursor para el desarrollo de agentes farmacéuticos que se dirigen a diversas enfermedades.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del Cloruro de 2-(Formilamino)-4-tiazolacetilo Clorhidrato involucra su interacción con objetivos moleculares específicos. El grupo formilo puede formar enlaces covalentes con sitios nucleofílicos en proteínas o enzimas, potencialmente inhibiendo su actividad. El anillo de tiazol también puede interactuar con receptores biológicos, modulando su función.
Comparación Con Compuestos Similares
Compuestos Similares
2-Aminotiazol: Un precursor en la síntesis de Cloruro de 2-(Formilamino)-4-tiazolacetilo Clorhidrato.
Ácido 4-tiazolacético: Otro derivado de tiazol con diferentes grupos funcionales.
Cloruro de 2-(Metiltio)-4-tiazolacetilo: Un compuesto estructuralmente similar con un grupo metiltio en lugar de un grupo formilo.
Unicidad
El Cloruro de 2-(Formilamino)-4-tiazolacetilo Clorhidrato es único debido a su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas. Sus grupos formilo y cloruro de acetilo lo convierten en un intermedio versátil para modificaciones químicas adicionales.
Propiedades
Número CAS |
372092-18-7 |
|---|---|
Fórmula molecular |
C6H6Cl2N2O2S |
Peso molecular |
241.09 g/mol |
Nombre IUPAC |
2-(2-formamido-1,3-thiazol-4-yl)acetyl chloride;hydrochloride |
InChI |
InChI=1S/C6H5ClN2O2S.ClH/c7-5(11)1-4-2-12-6(9-4)8-3-10;/h2-3H,1H2,(H,8,9,10);1H |
Clave InChI |
HIKIRGPTOWMURM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(S1)NC=O)CC(=O)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((((8R,9S,13S,14S,E)-3-Hydroxy-13-methyl-6,7,8,9,11,12,13,14,15,16-decahydro-17H-cyclopenta[a]phenanthren-17-ylidene)amino)oxy)acetic acid](/img/structure/B11827210.png)
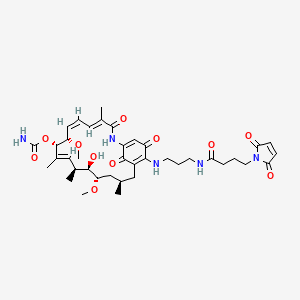

![tert-Butyl 2-methoxy-7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B11827239.png)
![(S)-3-(2-((tert-butyldiphenylsilyl)oxy)ethyl)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B11827247.png)

![methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B11827256.png)

![Ethyl 3'-hydroxy-4'-oxo-2,3,4',5,6,6',7',8'-octahydrospiro[pyran-4,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate](/img/structure/B11827279.png)
![ethyl (2E)-3-[(4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]prop-2-enoate](/img/structure/B11827286.png)
